L-Seryl-L-serylglycylglycylglycine
Description
These compounds are short-chain oligopeptides composed of serine (S), glycine (G), and other amino acids. Serine residues contribute hydroxyl groups, influencing solubility and hydrogen bonding, while glycine enhances conformational flexibility due to its lack of a side chain. Such peptides are often investigated for their biochemical roles, including enzyme interactions or signaling pathways .
Properties
CAS No. |
370137-83-0 |
|---|---|
Molecular Formula |
C12H21N5O8 |
Molecular Weight |
363.32 g/mol |
IUPAC Name |
2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C12H21N5O8/c13-6(4-18)11(24)17-7(5-19)12(25)16-2-9(21)14-1-8(20)15-3-10(22)23/h6-7,18-19H,1-5,13H2,(H,14,21)(H,15,20)(H,16,25)(H,17,24)(H,22,23)/t6-,7-/m0/s1 |
InChI Key |
HCUUJICDDDAULO-BQBZGAKWSA-N |
Isomeric SMILES |
C([C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)NCC(=O)O)N)O |
Canonical SMILES |
C(C(C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NCC(=O)O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-serylglycylglycylglycine can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, large-scale production may involve optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-serylglycylglycylglycine can undergo various chemical reactions, including:
Oxidation: The serine residues can be oxidized to form serine derivatives.
Reduction: Reduction reactions can modify the peptide’s functional groups.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Various amino acid derivatives and protecting groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can yield serine derivatives, while substitution reactions can produce modified peptides with different amino acid sequences.
Scientific Research Applications
L-Seryl-L-serylglycylglycylglycine has several scientific research applications, including:
Biochemistry: Studying peptide interactions, enzyme-substrate relationships, and protein folding.
Medicine: Investigating potential therapeutic uses, such as drug delivery systems and peptide-based treatments.
Industry: Developing new materials, catalysts, and biotechnological processes.
Mechanism of Action
The mechanism of action of L-Seryl-L-serylglycylglycylglycine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors, enzymes, or other proteins, influencing various biological processes. The exact mechanism depends on the context in which the peptide is used, such as its role in signaling pathways, enzymatic reactions, or structural functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
Chain Length and Complexity :
- Shorter peptides (e.g., C₁₀H₁₈N₄O₇, ) exhibit lower molecular weights (~300 Da), favoring solubility and membrane permeability.
- Longer chains (e.g., C₄₇H₇₈N₁₄O₁₂, ) introduce complexity with multiple charged (lysine, arginine) and hydrophobic (phenylalanine, leucine) residues, likely influencing protein-binding specificity.
Functional Group Diversity :
- Hydroxyl-rich peptides (e.g., serine/glycine repeats in ) may enhance water solubility and participation in phosphorylation pathways.
- Sulfur-containing peptides (e.g., methionine in ) could modulate redox activity or metal coordination.
- Aromatic/basic residues (e.g., tyrosine in , arginine in ) are critical for receptor binding or enzymatic interactions.
Applications :
- Biochemical Probes : Peptides like CAS 59587-18-7 () are used to study enzyme kinetics or cellular signaling due to their sequence homology with natural substrates.
- Synthetic Templates : High-molecular-weight peptides (e.g., ) serve as scaffolds for drug delivery or biomaterial design.
Research Findings and Limitations
- Synthetic Challenges : Peptides with repetitive glycine-serine motifs (e.g., ) may face aggregation issues due to β-sheet propensity, requiring optimized synthesis protocols.
- Bioactivity Gaps : While sulfur-containing peptides () are theorized to mimic metalloenzyme cofactors, experimental validation is absent in the provided evidence.
- Commercial Availability : Suppliers like ChemBK () and Beijing Solarbio () highlight industrial interest, but detailed pharmacokinetic or toxicity data are lacking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
